

Friedelin-3,4-Lactone (C₃₀H₅₀O₂): A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Friedelin-3,4-Lactone*

Cat. No.: *B161269*

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This technical guide provides an in-depth overview of **Friedelin-3,4-Lactone**, a pentacyclic triterpenoid with emerging biological interest. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource on its molecular characteristics, and known biological activities, alongside relevant experimental protocols.

Core Molecular Data

Friedelin-3,4-Lactone is a derivative of the more extensively studied triterpenoid, friedelin. Its fundamental molecular properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₃₀ H ₅₀ O ₂	[1]
Molecular Weight	442.72 g/mol	[1]
Class	Triterpenoid Lactone	[1][2]
Natural Source	Leaves of <i>Garcia parviflora</i> and <i>Calophyllum polyanthum</i>	[1]

Biological Activity and Efficacy

Current research indicates that **Friedelin-3,4-Lactone** possesses weak antitumor activity and has demonstrated a proliferative effect on rat mesenchymal stem cells (rMSCs)[1][3]. The cytotoxic potential of this compound has been evaluated against the human glioblastoma cell line, U251.

Biological Activity	Cell Line	Metric	Value	Reference
Cytotoxicity	U251	IC50	17.1 μ M	[4]
Proliferation	Rat Mesenchymal Stem Cells	Effect	Promotes proliferation	[1]

While specific signaling pathways for **Friedelin-3,4-Lactone** have not been elucidated, research on the parent compound, friedelin, suggests potential interactions with key cellular signaling cascades. For instance, friedelin has been shown to modulate the MEK/ERK and PI3K/AKT signaling pathways in human leukemia cells. Further investigation is warranted to determine if **Friedelin-3,4-Lactone** engages similar mechanisms.

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **Friedelin-3,4-Lactone** are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and bioactivity assessment of triterpenoids are well-established. The following sections outline standard protocols relevant to the study of **Friedelin-3,4-Lactone**.

Isolation and Purification

A general procedure for the isolation of **Friedelin-3,4-Lactone** from plant material, such as the leaves of *Calophyllum polyanthum*, involves the following steps[1]:

- **Extraction:** The dried plant material is subjected to methanol extraction.
- **Partitioning:** The resulting methanol extract is partitioned successively with petroleum ether and ethyl acetate.

- Chromatography: The petroleum ether fraction is subjected to gradient elution over a silica gel column using a solvent system such as petroleum ether-ethyl acetate (e.g., 9:1 ratio) to yield the crystalline compound[1].

Structural Characterization

The structural elucidation of the isolated compound can be achieved through a combination of spectroscopic techniques[1]:

- Infrared (IR) Spectroscopy: To identify functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR for detailed structural analysis.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- X-ray Single Crystal Diffraction: For definitive three-dimensional structural confirmation[1].

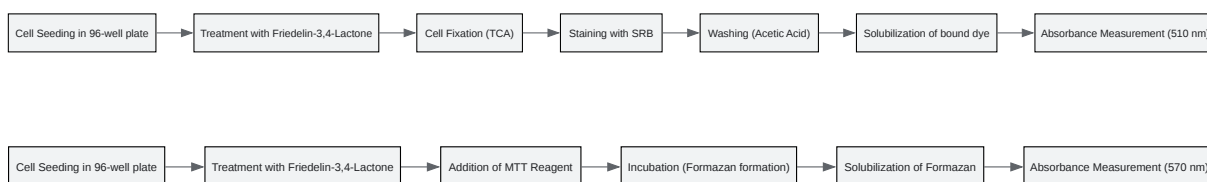
Cytotoxicity Assessment

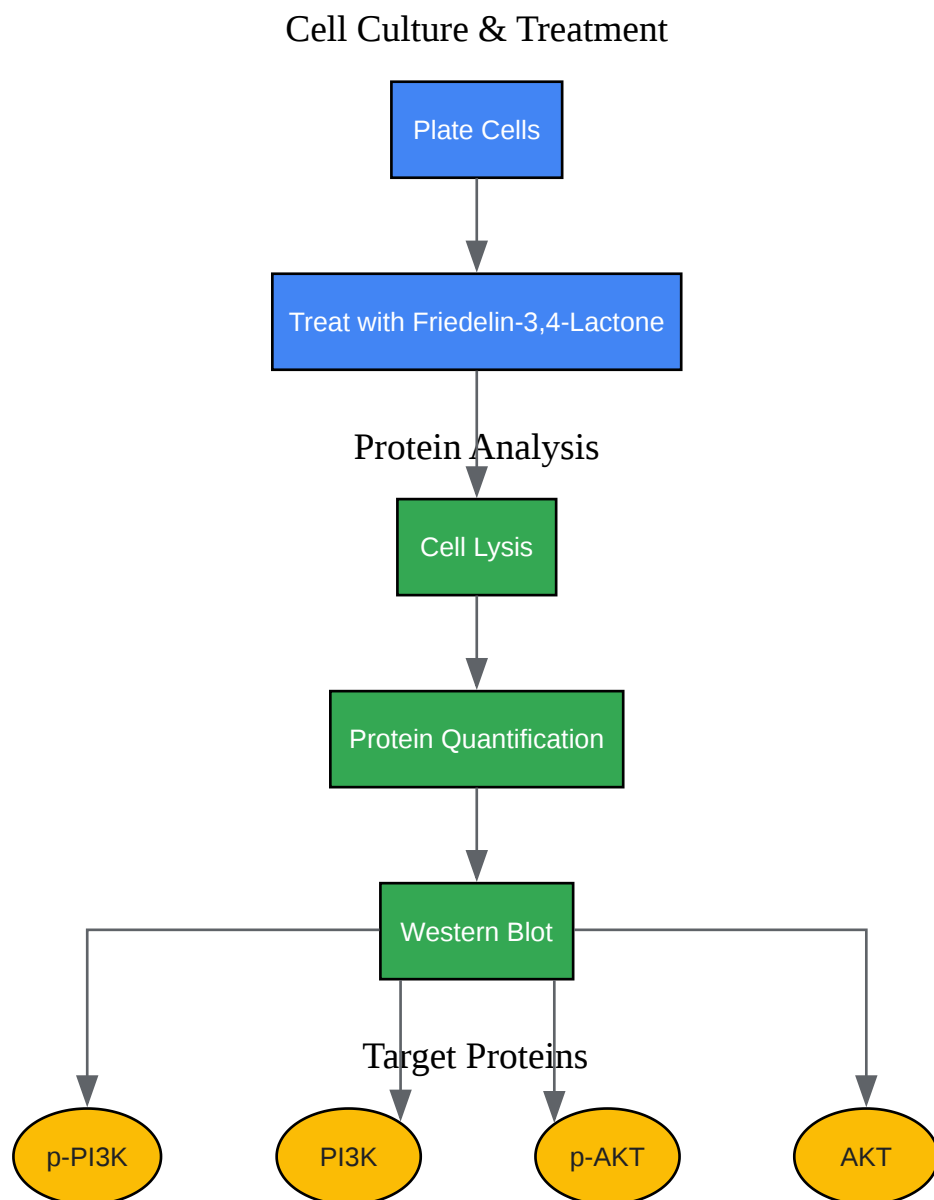
The cytotoxic activity of **Friedelin-3,4-Lactone** can be determined using various cell-based assays. The Sulforhodamine B (SRB) and MTT assays are common methods.

3.3.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein[5][6][7][8].

Experimental Workflow:





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